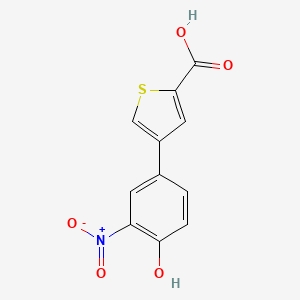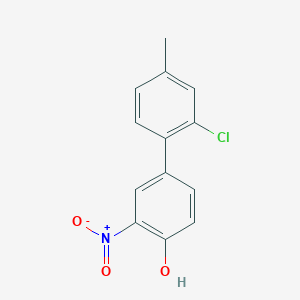
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% (4-MCPN) is an organic compound with a variety of applications in research and industry. It is a yellow-orange crystalline solid with a molecular weight of 217.57 g/mol. 4-MCPN is a nitrophenol, a type of phenol which has been nitrated with one or more nitro groups. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in polymerization reactions, and as a reagent in the synthesis of heterocyclic compounds. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has been used to study the structure and function of proteins, and has been found to be useful in the synthesis of biopolymers.
Mechanism of Action
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules. It is capable of forming hydrogen bonds and van der Waals forces with other molecules, allowing it to bind to them and alter their structure and function. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% can also interact with enzymes and receptors, allowing it to modulate their activity and affect cellular processes.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of receptors involved in the regulation of cellular processes. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has also been found to have anti-inflammatory and antioxidant activities, and to have an inhibitory effect on the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has a number of advantages for use in laboratory experiments. It is relatively stable and easy to handle, and it is relatively non-toxic. It is also relatively inexpensive and widely available. However, 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% is also highly reactive and can be difficult to store for long periods of time. In addition, its reactivity can make it difficult to control and predict the outcome of laboratory experiments.
Future Directions
Future research on 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% could focus on its potential applications in medicine and agriculture. For example, further research could explore its potential use as an anti-inflammatory agent or as an inhibitor of certain types of cancer cells. Additionally, further research could explore its potential use as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could explore its potential use as a reagent in the synthesis of heterocyclic compounds and biopolymers.
Synthesis Methods
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% can be synthesized by two main methods, nitration and diazotization. Nitration is the reaction of an aromatic compound with nitric acid and sulfuric acid, resulting in the formation of a nitro group. In the case of 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%, the reaction is carried out at 0-5°C with a mixture of nitric and sulfuric acids. Diazotization is the reaction of an amine with nitrous acid or nitrite, resulting in the formation of a diazonium salt. In the case of 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%, the reaction is carried out at room temperature with a mixture of sodium nitrite and hydrochloric acid.
properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-4-10(6-11(14)5-8)9-2-3-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBSXYYEGCRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686277 |
Source


|
| Record name | 3'-Chloro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-methylphenyl)-2-nitrophenol | |
CAS RN |
1261956-71-1 |
Source


|
| Record name | 3'-Chloro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














